molecular formula C6H9ClF3NO2 B3046837 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 1311315-34-0

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B3046837
CAS No.: 1311315-34-0
M. Wt: 219.59
InChI Key: LHAVJFJEPBOBLE-UHFFFAOYSA-N
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Description

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8F3NO2·HCl It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride typically involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . The resulting intermediate can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scalable synthetic methods have been reported, which involve efficient conversion of cyclobutanones to trifluoromethyl carbinols followed by further chemical transformations .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and amino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: This compound has a similar structure but differs in the position of the amino group.

    1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound includes a hydroxyl group instead of an amino group.

Uniqueness

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(10)1-3(2-5)4(11)12;/h3H,1-2,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAVJFJEPBOBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-34-0
Record name Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
Reactant of Route 2
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
Reactant of Route 3
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
Reactant of Route 4
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
Reactant of Route 5
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
Reactant of Route 6
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

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